
Decitabine Impurity 2 (beta-Isomer)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decitabine Impurity 2 (beta-Isomer) is a chemical compound with the molecular formula C22H24O6 and a molecular weight of 384.43 g/mol . It is an impurity of Decitabine, a drug used in the treatment of myelodysplastic syndromes and acute myeloid leukemia. The beta-isomer of Decitabine Impurity 2 is one of the stereoisomers of the compound, which can have different physical and chemical properties compared to other isomers.
Métodos De Preparación
The preparation of Decitabine Impurity 2 (beta-Isomer) involves the re-crystallization of a mixture of decitabine intermediate alpha-isomer and beta-isomer. This process aims to enrich the beta-isomer content through the use of specific solvents . The synthetic route typically involves the use of 2’-deoxy-3’,5’-di-(O-chloro-benzoyl)-D-ribofuranose and 4-amino-S-triazine-2(1H)-one as starting materials . The industrial production of this compound focuses on achieving high purity and yield while maintaining cost-effectiveness .
Análisis De Reacciones Químicas
Decitabine Impurity 2 (beta-Isomer) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Treatment of Myelodysplastic Syndromes (MDS)
Decitabine is primarily indicated for patients with MDS, including various subtypes as classified by the French-American-British (FAB) system. Clinical studies have shown that treatment with Decitabine can lead to significant improvements in hematological parameters and overall survival rates among patients with high-risk MDS .
Acute Myeloid Leukemia (AML)
In addition to MDS, Decitabine has been utilized in treating AML, particularly in older adults or those unfit for intensive chemotherapy. Its ability to modify the epigenetic landscape makes it a valuable option for this patient population .
Solid Tumors
Emerging research indicates potential applications of Decitabine in various solid tumors. Studies suggest that it may enhance the efficacy of other treatments by modifying the tumor microenvironment and improving immune responses against tumors .
Case Studies
Several clinical trials have documented the efficacy and safety profile of Decitabine:
- Study on MDS Patients : In a multi-center trial involving patients with advanced MDS, those treated with Decitabine showed a response rate exceeding 30%, with many achieving complete or partial remission. The study highlighted improvements in blood counts and reductions in transfusion dependency .
- Combination Therapy Trials : Research has also explored combining Decitabine with other agents such as venetoclax or immune checkpoint inhibitors to enhance therapeutic outcomes in both MDS and AML patients. Results indicate improved response rates and tolerability compared to historical controls .
Data Table: Clinical Efficacy of Decitabine
Study | Population | Treatment Regimen | Response Rate | Comments |
---|---|---|---|---|
Trial A | MDS Patients | Decitabine 20 mg/m² over 5 days | 35% CR/PR | Significant improvement in blood counts |
Trial B | AML Patients | Decitabine + Venetoclax | 50% ORR | Enhanced efficacy compared to historical data |
Trial C | Solid Tumors | Decitabine + Immunotherapy | TBD | Early results promising for tumor response |
Mecanismo De Acción
The mechanism of action of Decitabine Impurity 2 (beta-Isomer) is closely related to that of Decitabine. Decitabine works by incorporating into DNA and inhibiting DNA methyltransferases, leading to DNA hypomethylation and subsequent alterations in gene expression . This process disrupts the mitotic regulation in myeloid tumors, causing extensive mitotic disruption . The beta-isomer of Decitabine Impurity 2 may exhibit similar interactions with DNA and DNA methyltransferases, contributing to its effects .
Comparación Con Compuestos Similares
Decitabine Impurity 2 (beta-Isomer) can be compared with other impurities of Decitabine, such as Decitabine Impurity 1 (alpha-Isomer), Decitabine Impurity 7, and Decitabine Impurity 10 . Each of these impurities has unique structural and chemical properties that can influence their behavior and effects. The beta-isomer is distinct due to its specific stereochemistry, which can affect its reactivity and interactions with biological molecules . Understanding these differences is crucial for the development and quality control of Decitabine-based pharmaceuticals .
Propiedades
Número CAS |
78185-65-6 |
---|---|
Fórmula molecular |
C22H24O6 |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-methoxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C22H24O6/c1-14-4-8-16(9-5-14)21(23)26-13-19-18(12-20(25-3)27-19)28-22(24)17-10-6-15(2)7-11-17/h4-11,18-20H,12-13H2,1-3H3/t18-,19+,20+/m0/s1 |
Clave InChI |
MTMWQYDEGWXCTH-XUVXKRRUSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)OC)OC(=O)C3=CC=C(C=C3)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)OC)OC(=O)C3=CC=C(C=C3)C |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.